2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a tetrazole ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3]-cycloaddition reaction between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts.
Coupling with Phenoxy Acetamide: The phenoxy acetamide moiety can be synthesized by reacting phenoxyacetic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals, which can further react to form quinones or other oxidized products.
Reduction: The nitro group in the tetrazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide moiety and have similar chemical reactivity and applications.
Tetrazole Derivatives: Compounds with tetrazole rings are known for their stability and biological activity, making them useful in medicinal chemistry.
Uniqueness
2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is unique due to the combination of the phenoxy group, tetrazole ring, and acetamide moiety. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-phenoxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXDYVBUBBZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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